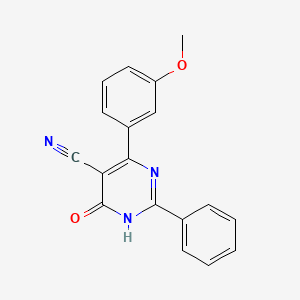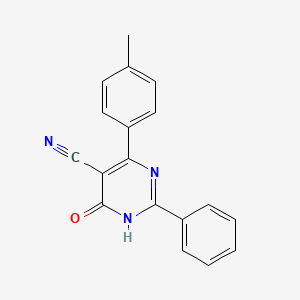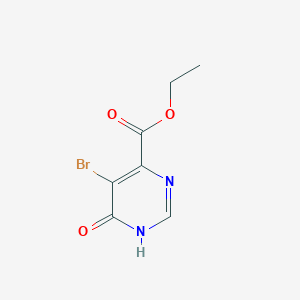
Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular formula of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate is C7H7BrN2O3 . The molecular weight is 247.05 .Applications De Recherche Scientifique
Synthesis Methods and Chemical Reactions
- Facile Synthesis Approach : A highly regioselective method for synthesizing ethyl 5-bromopyrimidine-4-carboxylate, useful in producing CK2 inhibitors like CX-5011, was reported by Regan et al. (2012) (Regan et al., 2012).
- Antiviral Activity Research : Hocková et al. (2003) explored derivatives of 2,4-diamino-6-hydroxypyrimidines for their antiviral activity, particularly against retroviruses (Hocková et al., 2003).
- Crystal Structure Analysis : Luo et al. (2019) synthesized and analyzed the crystal structure of a mecarbinate derivative of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6- dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, highlighting its molecular structure (Luo et al., 2019).
Pharmaceutical and Biomedical Applications
- Antioxidant Agent Development : Asha et al. (2009) synthesized derivatives of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate and evaluated them as potential antioxidant agents (Asha et al., 2009).
- Synthesis of Bioactive Molecules : Tu Hai-yang (2009) reported the synthesis of ethyl 4-hydroxypyrimidine-5-carboxylate derivatives, which could have implications in creating bioactive molecules (Tu Hai-yang, 2009).
Exploring Chemical Properties and Reactions
- Reduction to Dihydropyrimidines : Shadbolt and Ulbricht (1968) examined the reduction of ethyl 4-substituted-2-methylthiopyrimidine-5-carboxylates to 1,6-dihydropyrimidines, providing insight into the reactivity of these compounds (Shadbolt & Ulbricht, 1968).
Novel Synthesis and Derivatives
- Synthesis of New Heterocyclic Compounds : Solodukhin et al. (2004) explored the synthesis of 6-hydroxypyrimidine derivatives, contributing to the development of biologically active heterocycles (Solodukhin et al., 2004).
- Antimicrobial Activity Exploration : El‐Sayed et al. (2008) synthesized pyrimidine glycosides and evaluated their antimicrobial activity, indicating potential medical applications (El‐Sayed et al., 2008).
Applications in Cancer Research
- Potential in Cancer Treatment : Das et al. (2009) discussed the structure-activity relationship of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues, highlighting their significance in cancer treatment (Das et al., 2009).
Propriétés
IUPAC Name |
ethyl 5-bromo-6-oxo-1H-pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-2-13-7(12)5-4(8)6(11)10-3-9-5/h3H,2H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYLADNMRPAEKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



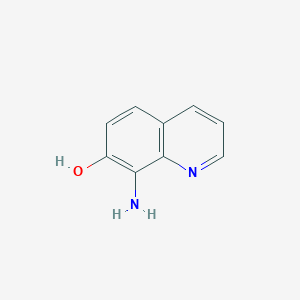
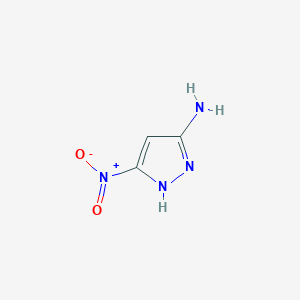
![6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1417580.png)
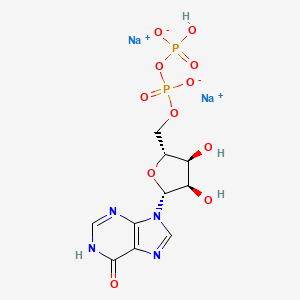
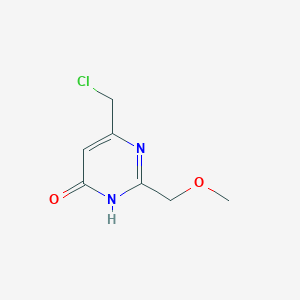
![4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417583.png)
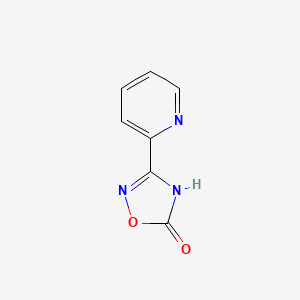
![2-(4-Isopropylpiperazin-1-yl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417590.png)
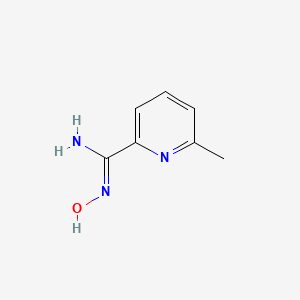
![3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417594.png)
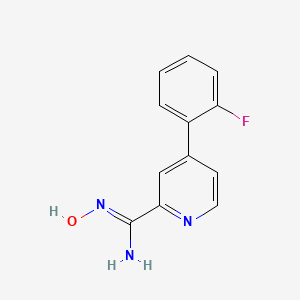
![[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea](/img/structure/B1417597.png)
